Elaidic Acid

Description

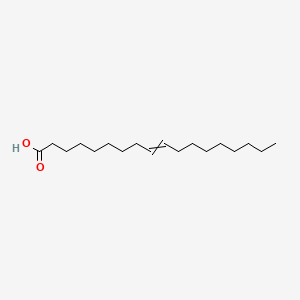

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058619 | |

| Record name | (E)-9-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Liquid | |

| Record name | Elaidic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112-79-8, 2027-47-6, 112-80-1 | |

| Record name | Elaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-9-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elaidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4837010H8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 - 44 °C | |

| Record name | Oleic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biochemical Transformations of 9 Octadecenoic Acid

Endogenous Biosynthesis and Enzymatic Derivatization

9-Octadecenoic acid, commonly known as oleic acid, is the most abundant monounsaturated fatty acid in nature. Its biosynthesis and subsequent enzymatic modifications are critical for various physiological processes.

Desaturation Mechanisms of Saturated Fatty Acid Precursors

The primary pathway for the endogenous synthesis of 9-octadecenoic acid involves the desaturation of its saturated counterpart, stearic acid (octadecanoic acid). This critical transformation is catalyzed by the enzyme stearoyl-CoA desaturase (SCD), an iron-containing enzyme located in the endoplasmic reticulum. The reaction introduces a single double bond between the 9th and 10th carbon atoms of the fatty acid chain, converting stearoyl-CoA into oleoyl-CoA. nih.govguidechem.com

Stearoyl-CoA + NADH + H⁺ + O₂ → Oleoyl-CoA + NAD⁺ + 2H₂O

The activity of stearoyl-CoA desaturase is a key regulatory point in lipid metabolism. The ratio of stearic acid to oleic acid has been implicated in regulating cell membrane fluidity and signal transduction pathways. nih.govnih.gov

| Enzyme | Substrate | Product | Location | Cofactors/Co-substrates |

|---|---|---|---|---|

| Stearoyl-CoA Desaturase (SCD) | Stearoyl-CoA | Oleoyl-CoA | Endoplasmic Reticulum | NADH, O₂, Cytochrome b5, Cytochrome b5 reductase |

Formation of Oxygenated Metabolites and Hydroxy-Derivatives

9-Octadecenoic acid can undergo further enzymatic modifications to form a variety of oxygenated metabolites, including hydroxy and epoxy derivatives. These reactions are primarily catalyzed by cytochrome P450 (CYP) monooxygenases, and to a lesser extent by cyclooxygenases (COX) and lipoxygenases (LOX), which typically prefer polyunsaturated fatty acids as substrates. nih.govwikipedia.org

Cytochrome P450 Pathway: CYP enzymes, particularly from the CYP2C and CYP3A families, can oxidize oleic acid at the double bond to form epoxyeicosatrienoic acids (EETs), specifically cis-9,10-epoxyoctadecanoic acid (cis-EODA). nih.gov These epoxides can be further hydrolyzed by soluble epoxide hydrolase to form the corresponding diol, 9,10-dihydroxyoctadecanoic acid. Additionally, CYP enzymes can catalyze the hydroxylation of oleic acid at the omega (ω) and ω-1 positions, yielding 18-hydroxy-9-octadecenoic acid and 17-hydroxy-9-octadecenoic acid, respectively. nih.gov

Lipoxygenase and Cyclooxygenase Pathways: While less common for monounsaturated fatty acids, some studies suggest that lipoxygenases can produce hydroxy derivatives. For instance, the formation of 9-hydroxyoctadecadienoic acid (9-HODE) has been reported as a partial oxygenation product of linoleic acid by COX, and similar mechanisms may lead to hydroxylated forms of oleic acid under certain conditions. nih.gov Microbial enzymes, such as oleate hydratase, can also convert oleic acid to 10-hydroxystearic acid.

| Metabolite | Enzyme Family | Precursor |

|---|---|---|

| cis-9,10-Epoxyoctadecanoic acid (cis-EODA) | Cytochrome P450 (CYP2C, CYP3A) | 9-Octadecenoic acid |

| 9,10-Dihydroxyoctadecanoic acid | Soluble Epoxide Hydrolase | cis-9,10-Epoxyoctadecanoic acid |

| 18-Hydroxy-9-octadecenoic acid | Cytochrome P450 (ω-hydroxylase) | 9-Octadecenoic acid |

| 10-Hydroxystearic acid | Oleate Hydratase (microbial) | 9-Octadecenoic acid |

Amidation Reactions and Bioactive Derivatives

9-Octadecenoic acid serves as a precursor for the synthesis of bioactive fatty acid amides, a class of lipid signaling molecules. The most well-studied of these is oleamide (B13806) (cis-9-octadecenamide), an endogenous molecule known to induce sleep and have analgesic properties. nih.gov

The biosynthesis of oleamide is not fully elucidated, but two primary pathways have been proposed. One pathway involves the generation of oleamide from N-oleoylglycine by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). nih.govuberresearch.com Another proposed mechanism is the direct amidation of oleic acid, via its activated form oleoyl-CoA, by cytochrome c, using ammonia as the nitrogen source. nih.govresearchgate.net Oleic acid can also be amidated with biologically active amines, such as ethanolamine, to form N-oleoylethanolamine (OEA), another important signaling molecule. nih.govresearchgate.net

| Derivative | Proposed Biosynthetic Enzyme(s) | Known Biological Role |

|---|---|---|

| Oleamide | Peptidylglycine alpha-amidating monooxygenase (PAM), Cytochrome c | Sleep induction, analgesia |

| N-oleoylethanolamine (OEA) | N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) | Regulation of appetite and body weight |

Integration into Complex Lipid Structures

Once synthesized, 9-octadecenoic acid is readily incorporated into more complex lipid molecules, which are essential for energy storage, membrane structure, and signaling.

Biosynthesis of Phospholipids (B1166683) and Triglycerides

9-Octadecenoic acid, in the form of oleoyl-CoA, is a preferred substrate for the synthesis of triglycerides (triacylglycerols) and phospholipids. Triglycerides, the primary form of energy storage in adipose tissue, are synthesized via the glycerol-3-phosphate pathway. In this pathway, oleoyl-CoA is esterified to the glycerol backbone. A key enzyme in this process is diacylglycerol O-acyltransferase (DGAT), which catalyzes the final step of triglyceride synthesis by adding an acyl group to diacylglycerol. nih.govnih.govpnas.org Oleic acid is a potent inducer of this process, leading to the accumulation of lipid droplets. nih.gov

Similarly, oleic acid is a major component of phospholipids, the fundamental building blocks of cellular membranes. It is incorporated into the sn-1 or sn-2 position of the glycerol backbone of various phospholipids, such as phosphatidylcholine and phosphatidylethanolamine. nih.gov This incorporation influences the fluidity and biophysical properties of the cell membrane.

Dynamics of Cholesteryl Ester Formation

9-Octadecenoic acid is also a key component in the formation of cholesteryl esters, which are storage and transport forms of cholesterol. The esterification of cholesterol with oleic acid (as oleoyl-CoA) is primarily catalyzed by the intracellular enzyme sterol O-acyltransferase (SOAT), also known as acyl-CoA:cholesterol acyltransferase (ACAT). arvojournals.orgwikipedia.orgfrontiersin.org This reaction occurs in the endoplasmic reticulum and is crucial for preventing the accumulation of toxic free cholesterol and for the formation of lipid droplets. biorxiv.orgwikipedia.org There are two isoforms of SOAT, SOAT1 and SOAT2, with SOAT1 being widely expressed in various tissues. frontiersin.org

In the plasma, the formation of cholesteryl esters is catalyzed by lecithin:cholesterol acyltransferase (LCAT). wikipedia.orgyoutube.com LCAT is associated with high-density lipoproteins (HDL) and transfers an acyl group, often oleic acid, from the sn-2 position of phosphatidylcholine to free cholesterol, forming cholesteryl oleate. nih.govnih.gov This process is central to reverse cholesterol transport, a mechanism by which excess cholesterol is removed from peripheral tissues and transported back to the liver.

| Enzyme | Function | Product Containing Oleoyl Moiety |

|---|---|---|

| Diacylglycerol O-acyltransferase (DGAT) | Catalyzes the final step of triglyceride synthesis | Triglycerides |

| Sterol O-acyltransferase (SOAT/ACAT) | Intracellular esterification of cholesterol | Cholesteryl oleate |

| Lecithin:cholesterol acyltransferase (LCAT) | Plasma-based esterification of cholesterol on HDL | Cholesteryl oleate |

Regulation of Systemic Lipid Metabolism

9-Octadecenoic acid, a monounsaturated omega-9 fatty acid, plays a significant role in the regulation of systemic lipid metabolism. Its influence extends to modulating serum lipoprotein profiles, affecting adipose tissue function and the balance of triglycerides, and impacting the activity of key proteins involved in cholesterol transport. The metabolic effects of 9-octadecenoic acid are notably dependent on its isomeric form, with the cis isomer (oleic acid) and trans isomer (elaidic acid) often exerting opposing actions.

Modulation of Serum Lipoprotein Profiles

The geometric isomerism of 9-octadecenoic acid is a critical determinant of its effect on serum lipoprotein profiles. The cis isomer, oleic acid, is generally associated with favorable changes in lipoprotein cholesterol levels, whereas the trans isomer, this compound, is linked to a more atherogenic profile.

Research indicates that diets enriched with oleic acid can lead to lower total and low-density lipoprotein (LDL) cholesterol levels compared to diets high in saturated fats or trans fats. sahmri.org.aunih.gov In hamsters, cis-9-octadecenoic acid has been shown to increase hepatic LDL receptor activity, which suppresses the production of LDL cholesterol and reduces its steady-state concentration in the plasma. nih.govresearchgate.net

Conversely, this compound has been demonstrated to increase LDL cholesterol and decrease high-density lipoprotein (HDL) cholesterol in humans. nih.govnih.gov Studies have shown that replacing oleic acid with this compound in the diet results in higher LDL cholesterol levels. sahmri.org.au Furthermore, this compound consumption has been linked to elevations in lipoprotein(a), an independent risk factor for cardiovascular disease. nih.govresearchgate.net In rats, diets containing trans-9-octadecenoic acid led to decreased levels of HDL and HDL2 cholesterol. researchgate.net The negative impact of this compound on the lipoprotein profile appears to be more pronounced than that of other natural fatty acids. nih.gov

Comparative Effects of 9-Octadecenoic Acid Isomers and Other Fatty Acids on Lipoprotein Profiles

| Fatty Acid | Effect on Total Cholesterol | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Effect on Lipoprotein(a) |

|---|---|---|---|---|

| cis-9-Octadecenoic acid (Oleic Acid) | Lower | Lower sahmri.org.au | Neutral/Slight Increase | Neutral |

| trans-9-Octadecenoic acid (this compound) | Higher | Higher sahmri.org.aunih.gov | Lower nih.govnih.gov | Higher nih.gov |

| Palmitic Acid (Saturated) | Higher | Higher | Higher (compared to this compound) sahmri.org.au | Lower (compared to this compound) sahmri.org.au |

Influence on Adipose Tissue Function and Triglyceride Homeostasis

9-Octadecenoic acid is a key component of adipose tissue, the body's primary site for energy storage in the form of triglycerides. wikipedia.org The fatty acid composition of adipose tissue triglycerides reflects both dietary intake and endogenous fat processing, including lipolysis (the breakdown of triglycerides) and lipogenesis (the synthesis of fatty acids and triglycerides). nih.gov

Lipogenesis involves the conversion of acetyl-CoA to triglycerides for storage. wikipedia.org Human adipocytes are capable of de novo lipogenesis, synthesizing saturated fatty acids which are then modified into unsaturated fatty acids like oleic acid (18:1n-9) through elongation and desaturation processes. nih.gov

Lipolysis is the metabolic pathway that hydrolyzes stored triglycerides into glycerol and free fatty acids, mobilizing energy. wikipedia.org This process is catalyzed by a series of enzymes, including adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). mhmedical.comyoutube.com

Studies have shown that diets enriched with trans-9 octadecenoic acid can lead to lower levels of triglycerides in mice. spandidos-publications.com In one study, weight changes after a weight maintenance period were negatively correlated with the baseline percentage of oleic acid in adipose tissue triglycerides, suggesting a specific role for this monounsaturated fatty acid in weight management. nih.gov

Effects on Cholesteryl Ester Transfer Protein (CETP) Activity

Cholesteryl Ester Transfer Protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL), in exchange for triglycerides. nih.govnih.gov This action can lead to lower HDL cholesterol and higher LDL cholesterol levels, contributing to a pro-atherogenic lipoprotein profile. researchgate.net

The isomeric form of 9-octadecenoic acid significantly influences CETP activity. Diets rich in this compound have been shown to increase plasma CETP activity compared to diets enriched with oleic acid. nih.gov This increase in CETP activity is significantly correlated with a fall in HDL cholesterol. nih.gov In cebus monkeys, a diet rich in this compound, when compared to a palmitic acid-rich diet, resulted in a significant increase in CETP activity, which was associated with depressed HDL cholesterol levels. nih.gov

The mechanism by which trans fatty acids like this compound increase CETP activity may contribute to their adverse effects on lipoprotein profiles. nih.gov In contrast, lower CETP activity is associated with higher HDL levels. jci.org

Cellular and Molecular Mechanisms of 9 Octadecenoic Acid Action

Impact on Biological Membrane Biomechanics

The introduction of 9-octadecenoic acid into lipid membranes generally leads to increased fluidity. This is attributed to its unsaturated cis-double bond, which introduces a kink in the fatty acid chain, disrupting the close packing of saturated fatty acids and increasing the free volume within the membrane mdpi.comresearchgate.netresearchgate.netfrontiersin.org. Studies using model membranes have shown that oleic acid incorporation decreases membrane rigidity and increases fluidity researchgate.netresearchgate.netfrontiersin.org. For instance, oleic acid has been observed to decrease the stiffness of lipid membranes researchgate.net.

Furthermore, 9-octadecenoic acid can enhance the permeability of biological membranes. In the context of intestinal mucosa, oleic acid has been shown to transiently reduce barrier resistance, thereby increasing the absorption of poorly permeable drugs jst.go.jptandfonline.com. This effect is temperature-dependent and can be modulated by sulfhydryl modification of the brush-border membrane jst.go.jp. Specific studies have quantified the impact of oleic acid on gap junction permeability in cultured rat astrocytes, where it caused a dose-dependent inhibition nih.gov.

| Effect on Gap Junction Permeability in Rat Astrocytes |

| Compound |

| Oleic Acid |

Potency Ranking for Inhibiting Gap Junction Permeability: Arachidonic acid > Oleic acid > Oleyl alcohol > Palmitoleic acid > Stearic acid > Octanol > Caprylic acid > Palmitic acid > Methyloleyl ester nih.gov.

In other contexts, while oleic acid generally increases membrane fluidity, its effect on permeability can be complex. For example, in studies with forward osmosis membranes, oleic acid exhibited significantly lower permeation rates compared to shorter-chain fatty acids like decanoic and myristic acid, suggesting that its larger carbon chain influences its passage across certain membranes nasa.gov.

9-Octadecenoic acid plays a role in maintaining cellular membrane integrity and influences lipid organization within these structures. Its presence can lead to the formation of specific lipid micro-regions within the membrane researchgate.netresearchgate.net. Studies indicate that oleic acid can react with saturated lipid molecules, inserting into the cell membrane structure and reducing lipid saturation, consequently decreasing membrane rigidity researchgate.net.

The unsaturated nature of oleic acid, particularly the cis-configuration of its double bond, influences its propensity to form non-lamellar hexagonal (H II) structures in model membranes, a property not shared by saturated or trans-monounsaturated fatty acids researchgate.net. This differential interaction with lipid organizations highlights how the specific structure of fatty acids impacts membrane behavior mdpi.comresearchgate.net.

In some instances, oleic acid has been implicated in altering membrane protein trafficking and functionality, potentially acting as a lipochaperone to facilitate the movement and assembly of transmembrane proteins within the lipidic environment frontiersin.org.

9-Octadecenoic acid has been identified as an activator of the Na+/K+-ATPase, a crucial transmembrane protein involved in maintaining ion gradients across cell membranes medchemexpress.comglpbio.comdcchemicals.commedchemexpress.eu. Studies have explored the structure-activity relationship of various amphiphiles, including fatty acids, on Na+/K+-ATPase activation, suggesting that the presence of unsaturated fatty acids like oleic acid can modulate its activity medchemexpress.comglpbio.comdcchemicals.commedchemexpress.eu. For example, oleic acid has been noted as a Na+/K+ ATPase activator medchemexpress.comglpbio.comdcchemicals.commedchemexpress.eu.

However, the impact can be context-dependent. In studies involving specific rat tissues, dietary trans-9-18:1 octadecenoic acid isomers did not show any significant change in Na+/K+ ATPase activity in the liver, lungs, or heart, although it did reduce activity in the brain and kidney researchgate.net. Conversely, other research indicates that oleic acid can activate this pump medchemexpress.comglpbio.comdcchemicals.commedchemexpress.eu.

Modulation of Intracellular Signal Transduction Cascades

Beyond its direct effects on membrane structure, 9-octadecenoic acid modulates various intracellular signaling pathways, playing a role in cellular responses such as inflammation and metabolism.

9-Octadecenoic acid, particularly in its oleic acid form, has been shown to act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ atamanchemicals.comresearchgate.netmdpi.complos.orgnih.gov. PPARs are nuclear receptors that regulate genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. Activation of PPARα, for instance, is known to enhance fatty acid oxidation and reduce fat storage researchgate.netplos.orgnih.gov.

Research has demonstrated that oleic acid can activate PPARα, leading to the induction of PPARα target genes in hepatocytes, thereby promoting fatty acid uptake and β-hydroxybutyrate secretion researchgate.net. Other related compounds, such as 13-oxo-9,11-octadecadienoic acid derived from tomato juice, also act as potent PPARα agonists, showing stronger activation than conjugated linoleic acid (CLA) in in vitro assays plos.orgnih.gov.

| Compound | PPARα Activation (Relative) |

| 13-oxo-9,11-octadecadienoic acid | Stronger than CLA |

| 9-oxo-10,12-octadecadienoic acid | Weaker than 13-oxo-ODA |

| Conjugated Linoleic Acid (CLA) | Potent activator |

Note: This table reflects comparative in vitro luciferase assay results.

9-Octadecenoic acid influences the Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of various cellular processes including proliferation, differentiation, and inflammatory responses nih.govmdpi.comspandidos-publications.commdpi.comnih.gov. Studies indicate that oleic acid can modulate the activation of key MAPK components such as JNK (c-Jun N-terminal kinase) and p38 MAPK.

For example, oleic acid treatment has been shown to decrease the protein expression levels of phosphorylated JNK (p-JNK) and phosphorylated p38 MAPK (p-p38 MAPK) in certain cellular contexts, such as in response to lipopolysaccharide (LPS) in macrophages nih.govnih.gov. This suggests an inhibitory effect on these pro-inflammatory signaling cascades.

| Effect of Oleic Acid on MAPK Pathway Activation (in LPS-treated RAW 264.7 cells) |

| MAPK Component |

| p-JNK |

| p-p38 MAPK |

In other research, oleic acid was found to inhibit the activation of the p38 MAPK signaling pathway, which is induced by stearic acid, a saturated fatty acid. Specifically, co-incubation with oleic acid attenuated the increase in phosphorylated MKK3/6, p38 MAPK, and MAPKAPK-2 induced by stearic acid mdpi.com.

| Effect of Stearic Acid (SA) and Oleic Acid (OA) on MAPK Pathway Components in NES2Y Cells (24h) |

| Component |

| Phosphorylated MKK3/6 |

| Phosphorylated p38 MAPK |

| Phosphorylated MAPKAPK-2 |

| Extracellular Signal-Regulated Kinase (ERK) |

Note: OA alone showed minimal or no changes in these components.

These findings collectively indicate that 9-octadecenoic acid can modulate cellular signaling by influencing the activity of key kinase pathways, contributing to its diverse biological roles.

Compound List:

9-Octadecenoic acid (Oleic Acid)

Stearic Acid

Linoleic Acid

Myristic Acid

Decanoic Acid

Palmitoleic Acid

Elaidic Acid

9-oxo-10,12-octadecadienoic acid (9-oxo-ODA)

13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)

Conjugated Linoleic Acid (CLA)

9,10-epoxy-12-octadecenoic acid (9,10-EOA)

12,13-epoxy-9-octadecenoic acid (12,13-EOA)

9,10-dihydroxy-12-octadecenoic acid (9,10-DHOA)

12,13-dihydroxy-9-octadecenoic acid (12,13-DHOA)

cis-12,13-epoxy-9-octadecenoic acid

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

9-Octadecenoic acid has demonstrated a significant capacity to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govmdpi.com. Studies indicate that 9-octadecenoic acid can suppress the activation of NF-κB by reducing the phosphorylation of key components such as IκB-α and the p50 subunit nih.govresearchgate.net. This inhibition prevents the translocation of NF-κB p65 to the nucleus, thereby downregulating the expression of genes encoding inflammatory mediators nih.govresearchgate.netfrontiersin.orgmdpi.com. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 9-octadecenoic acid treatment was shown to attenuate LPS-induced inflammation by suppressing the NF-κB/COX-2/PGE2 pathway researchgate.netfrontiersin.org. This modulation of NF-κB signaling is associated with a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β mdpi.comnih.govfrontiersin.orgmdpi.com. Furthermore, 9-octadecenoic acid's inhibitory effect on NF-κB has been linked to its ability to modulate mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38 MAPK, which are upstream regulators of NF-κB activation nih.govfrontiersin.orgmdpi.comresearchgate.net.

Table 1: Effects of 9-Octadecenoic Acid on NF-κB Pathway Components

| Parameter Modified | Effect of 9-Octadecenoic Acid | Key Mediators Involved | Reference(s) |

| IκB-α phosphorylation | Reduced | IκB-α | nih.govresearchgate.net |

| NF-κB p50 phosphorylation | Reduced | NF-κB p50 | nih.govresearchgate.net |

| NF-κB p65 nuclear translocation | Inhibited | NF-κB p65 | researchgate.netfrontiersin.orgmdpi.com |

| COX-2 expression | Reduced | Cyclooxygenase-2 (COX-2) | researchgate.netfrontiersin.org |

| Pro-inflammatory cytokine release | Suppressed | TNF-α, IL-6, IL-1β, NO | mdpi.comnih.govfrontiersin.org |

| MAPK phosphorylation (JNK, p38) | Inhibited | JNK, p38 MAPK | nih.govfrontiersin.orgresearchgate.net |

Activation of Nrf2/Heme Oxygenase-1 (HO-1) Signaling

Table 2: Effects of Related Fatty Acids on Nrf2/HO-1 Pathway Components

| Pathway Component | Effect Observed | Compound Studied | Reference(s) |

| Nrf2 expression | Increased | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | mdpi.comresearchgate.net |

| HO-1 expression | Increased | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | mdpi.comresearchgate.net |

| Antioxidant response | Enhanced | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | mdpi.comresearchgate.net |

Interaction with G Protein-Coupled Receptor Pathways

9-Octadecenoic acid and its derivatives can interact with G protein-coupled receptors (GPCRs), influencing various physiological processes. While direct interactions of 9-octadecenoic acid itself with specific GPCRs are still an active area of research, its metabolic products and related fatty acids are known agonists for certain GPCRs. For instance, oleoylethanolamide (OEA), an amide derived from oleic acid, is an endogenous ligand for GPR119 and PPARα, playing roles in appetite regulation and energy homeostasis mdpi.com. Furthermore, GPR40 (also known as FFAR1) is a free fatty acid receptor that is activated by medium- and long-chain fatty acids, including oleic acid, and is involved in glucose-stimulated insulin (B600854) secretion and metabolic regulation tandfonline.com. Activation of these GPCRs can trigger downstream signaling cascades, modulating cellular responses related to metabolism, inflammation, and neuronal signaling tandfonline.com. The precise mechanisms by which 9-octadecenoic acid directly interacts with GPCRs and the full spectrum of downstream effects are subjects of ongoing investigation.

Regulation of Gene Expression Profiles

9-Octadecenoic acid influences cellular functions by modulating the expression of a wide array of genes involved in critical metabolic and inflammatory processes.

Influence on Genes Associated with Lipid Metabolism

As a primary fatty acid, 9-octadecenoic acid plays a significant role in lipid metabolism, impacting the expression of genes that regulate fatty acid synthesis, transport, and storage. It is known to influence the expression of transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis tandfonline.com. Studies suggest that monounsaturated fatty acids, including oleic acid, can promote the expression of genes involved in fatty acid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), thereby influencing triglyceride synthesis and fat accumulation tandfonline.com. Its presence in cell membranes also affects membrane fluidity and the function of membrane-bound proteins involved in lipid transport and signaling ontosight.aiatamankimya.com.

Table 3: Influence of 9-Octadecenoic Acid on Lipid Metabolism Genes

| Gene/Transcription Factor | Role in Lipid Metabolism | Observed Effect of 9-Octadecenoic Acid | Reference(s) |

| SREBP-1c | Key regulator of lipogenesis | Promotes expression | tandfonline.com |

| Fatty Acid Synthase (FAS) | Involved in fatty acid synthesis | Promotes expression | tandfonline.com |

| Acetyl-CoA Carboxylase (ACC) | Rate-limiting enzyme in fatty acid synthesis | Promotes expression | tandfonline.com |

| PPARs (e.g., PPARα, γ) | Regulators of lipid metabolism, fatty acid oxidation | Activates | tandfonline.com |

Modulation of Genes Encoding Inflammatory Mediators

9-Octadecenoic acid's anti-inflammatory properties are partly mediated through its ability to modulate the expression of genes encoding inflammatory mediators. As detailed in section 3.2.3, its inhibition of the NF-κB pathway directly leads to the downregulation of genes such as those encoding cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) mdpi.comnih.govresearchgate.netfrontiersin.orgmdpi.comresearchgate.net. These molecules are central to the inflammatory cascade, promoting vasodilation, pain, fever, and the recruitment of immune cells to sites of injury or infection. By reducing the expression of these genes, 9-octadecenoic acid effectively dampens the inflammatory response mdpi.comnih.govfrontiersin.org.

Table 4: Modulation of Inflammatory Mediator Genes by 9-Octadecenoic Acid

| Gene/Mediator | Function | Observed Effect of 9-Octadecenoic Acid | Reference(s) |

| COX-2 | Produces prostaglandins, inflammatory mediators | Downregulated | nih.govresearchgate.netfrontiersin.org |

| iNOS | Produces nitric oxide (NO) | Downregulated | nih.govresearchgate.net |

| TNF-α | Pro-inflammatory cytokine | Downregulated | mdpi.comnih.govfrontiersin.org |

| IL-6 | Pro-inflammatory cytokine | Downregulated | mdpi.comnih.govfrontiersin.org |

| IL-1β | Pro-inflammatory cytokine | Downregulated | frontiersin.orgmdpi.com |

| VCAM-1 | Adhesion molecule for leukocytes | Reduced expression | nih.govahajournals.org |

Effects on Antioxidant Gene Expression

While research on 9-octadecenoic acid's direct impact on antioxidant gene expression is less extensive compared to its anti-inflammatory effects, its activation of the Nrf2/HO-1 pathway suggests a role in upregulating antioxidant defenses mdpi.comresearchgate.net. The Nrf2 pathway controls the expression of numerous genes involved in combating oxidative stress, including those encoding enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and superoxide (B77818) dismutases (SODs) mdpi.comresearchgate.net. By promoting Nrf2 activity, 9-octadecenoic acid may indirectly lead to increased expression of these protective genes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage mdpi.comresearchgate.net.

Table 5: Potential Effects of 9-Octadecenoic Acid on Antioxidant Gene Expression (Inferred)

| Gene Category | Representative Genes | Role in Antioxidant Defense | Potential Effect of 9-Octadecenoic Acid | Reference(s) |

| Phase II Enzymes | NQO1, GSTs | Detoxification of harmful electrophiles, ROS scavenging | Upregulated (via Nrf2) | mdpi.comresearchgate.net |

| Antioxidant Enzymes | SODs, Catalase | Neutralization of superoxide radicals, hydrogen peroxide | Upregulated (via Nrf2) | mdpi.comresearchgate.net |

| HO-1 | Heme Oxygenase-1 | Biliverdin production, antioxidant, anti-inflammatory | Upregulated (via Nrf2) | mdpi.comresearchgate.net |

Compound Name List:

9-Octadecenoic acid

Oleic acid

Stearic acid

Azelaic acid

Nonanoic acid

Palmitic acid

this compound

Oleoyl alcohol

Potassium cis-9-octadecenoic acid

8-oxo-9-octadecenoic acid (OOA)

(9E)-octadecenoic acid

9-octadecenoic acid ethyl ester

(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)

Linoleic acid

Arachidonic acid

Linothis compound

11-octadecenoic acid

Physiological and Pathophysiological Roles of 9 Octadecenoic Acid

Cardiovascular Health and Disease Progression

Oleic acid has been extensively studied for its impact on cardiovascular health, with research pointing towards both protective and, in some contexts, potentially adverse effects.

Role in Atherosclerosis Development

Atherosclerosis is a primary driver of cardiovascular disease, characterized by the buildup of plaques in the arteries. Oleic acid appears to influence this process through several mechanisms. Diets rich in oleic acid have been associated with a decreased risk of coronary heart disease. darwin-nutrition.fr One proposed mechanism is the reduction of low-density lipoprotein (LDL) cholesterol, often termed "bad" cholesterol. darwin-nutrition.fr Animal studies suggest that oleic acid may increase the expression of hepatic LDL receptors, which help remove LDL from the blood. darwin-nutrition.fr Furthermore, oleic acid may reduce the oxidation of fatty acids, a process that contributes to the formation of oxidized LDL, a particularly atherogenic form of cholesterol. darwin-nutrition.fr

Conversely, some studies have presented a more complex picture. While generally considered anti-atherogenic, higher plasma levels of oleic acid have been associated with a greater risk of cardiovascular disease in some human studies. universiteitleiden.nlnih.gov The concentrations of oleic acid have been found to be similar or higher in human atherosclerotic plaques compared to serum levels. universiteitleiden.nl Research in mice has also shown that a diet rich in elaidic acid, the trans isomer of oleic acid, led to increased atherosclerosis compared to a diet rich in trans-vaccenic acid. spandidos-publications.com

However, other research highlights the anti-inflammatory actions of oleic acid within the vasculature. It can inhibit the expression of adhesion molecules on endothelial cells, which is a critical early step in atherosclerosis. ahajournals.orgmdpi.com Specifically, oleic acid has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and inhibit the activation of nuclear factor-kappa B (NF-κB), a key inflammatory signaling pathway. ahajournals.orgmdpi.com Additionally, nitro-oleic acid, a modified form of oleic acid, has been shown to potently reduce atherosclerotic lesion formation in mice by suppressing oxidant generation and inflammatory cell infiltration. ahajournals.org

Table 1: Effects of 9-Octadecenoic Acid on Key Factors in Atherosclerosis

| Feature | Effect of 9-Octadecenoic Acid | Research Finding |

|---|---|---|

| LDL Cholesterol | Reduction | Associated with decreased LDL levels. darwin-nutrition.fr |

| HDL Cholesterol | Potential Increase | Monounsaturated fat consumption may increase HDL. darwin-nutrition.fr |

| LDL Oxidation | Decreased | May decrease the oxidation of fatty acids. darwin-nutrition.fr |

| Endothelial Activation | Inhibition | Inhibits the expression of adhesion molecules like VCAM-1. ahajournals.orgmdpi.com |

| Inflammatory Pathways | Inhibition | Inhibits NF-κB activation. ahajournals.orgmdpi.com |

| Plaque Concentration | Higher in plaques | Concentrations in atherosclerotic plaques can be higher than in serum. universiteitleiden.nl |

| Nitro-oleic acid | Reduction of lesions | Potently reduces atherosclerotic lesion formation in animal models. ahajournals.org |

Associations with Blood Pressure Regulation

Numerous studies suggest that oleic acid contributes to the blood pressure-lowering effects associated with olive oil consumption. nih.govacs.orgacs.org The hypotensive effect is attributed to the high oleic acid content (around 70-80%) in olive oil. nih.gov The proposed mechanism involves the incorporation of oleic acid into cell membranes, which in turn influences G protein-mediated signaling pathways that regulate blood pressure. nih.govresearchgate.netatamanchemicals.com This effect appears to be specific to the cis isomer, as the trans isomer, this compound, does not demonstrate the same hypotensive activity. nih.govacs.org

In animal studies, both chronic and acute oral administration of oleic acid resulted in a significant reduction in systolic blood pressure. nih.gov This effect is thought to be mediated by the regulation of adrenergic receptors, which are key in controlling blood pressure. nih.gov Some research also indicates that 9-octadecenoic acid possesses vasodilation properties, which could contribute to its blood pressure-lowering effects. unair.ac.id However, not all research is in agreement. One study found that in the phospholipid fraction of blood, oleic acid was associated with higher systolic blood pressure. ahajournals.org

Metabolic Disorders and Homeostasis

Oleic acid plays a significant role in metabolic health, with its effects on insulin (B600854) sensitivity and obesity being areas of intense research.

Mechanisms in Insulin Resistance and Type 2 Diabetes

Insulin resistance is a hallmark of type 2 diabetes, and fatty acids are known to influence this condition. nih.gov Oleic acid is generally considered to have beneficial effects on insulin sensitivity. spandidos-publications.com It has been shown to protect against the detrimental effects of saturated fatty acids, like palmitic acid, which can induce insulin resistance. oup.com

Several mechanisms have been proposed for oleic acid's positive role. It can reduce the levels of leukotriene B4, an inflammatory molecule, and increase the levels of the anti-inflammatory cytokine IL-10 and adiponectin, thereby improving insulin sensitivity. spandidos-publications.com Oleic acid may also enhance insulin signaling by up-regulating genes in the PI3K signaling pathway. nih.gov For instance, in vitro studies have shown that oleic acid down-regulates the expression of the p85α subunit and increases the expression of the p110β subunit of PI3K, which is associated with improved insulin sensitivity. nih.gov

Furthermore, oleic acid can stimulate fatty acid oxidation and influence glucose transport to muscles. oup.com It has been found to mitigate the increase in mitochondrial reactive oxygen species (ROS) production induced by palmitic acid, which is known to inhibit insulin signaling. oup.com In contrast, the trans isomer, this compound, has been associated with inflammation and insulin resistance, contributing to a higher risk of developing type 2 diabetes. atamanchemicals.com

Table 2: Influence of 9-Octadecenoic Acid on Insulin Signaling and Sensitivity

| Mechanism | Effect of 9-Octadecenoic Acid | Research Finding |

|---|---|---|

| Insulin Signaling Pathway | Enhances PI3K pathway | Down-regulates p85α and up-regulates p110β expression. nih.gov |

| Inflammatory Mediators | Reduces pro-inflammatory molecules | Decreases leukotriene B4 levels. spandidos-publications.com |

| Anti-inflammatory Cytokines | Increases anti-inflammatory molecules | Increases IL-10 and adiponectin levels. spandidos-publications.com |

| Mitochondrial Function | Protects against oxidative stress | Reduces mitochondrial ROS production induced by palmitic acid. oup.com |

| Glucose Transport | Influences glucose uptake | Affects the transfer of glucose to muscles. oup.com |

Physiological Responses in Obesity Models

The role of 9-octadecenoic acid in obesity is complex, with studies presenting seemingly contradictory findings. On one hand, diets enriched in oleic acid have been found to be beneficial for regulating body weight. wikipedia.org A systematic review of human intervention studies concluded that diets rich in oleic acid can influence fat balance, body weight, and potentially increase energy expenditure. nih.gov Consumption of high-oleic acid meals has been linked to a reduction in abdominal fat. nih.gov

On the other hand, some recent research in animal models suggests that high levels of oleic acid might contribute to obesity by stimulating the production of new fat cells (adipogenesis). biocompare.comnewatlas.comouhsc.edu These studies found that oleic acid was the only fatty acid among those tested that caused a proliferation of precursor cells that develop into fat cells. biocompare.comnewatlas.com The proposed mechanism involves the stimulation of a signaling protein called AKT2 and the reduction of a regulatory protein known as LXR. biocompare.comnewatlas.com This leads to an increased capacity to store excess nutrients as fat over time. biocompare.comnewatlas.com It is important to note that the trans isomer of oleic acid has been associated with increased fat deposition, particularly in the trunk area. mp.pl

Immunomodulation and Anti-inflammatory Properties

9-Octadecenoic acid exhibits significant immunomodulatory and anti-inflammatory properties. nih.govnih.govatamankimya.com It has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net In vitro studies have demonstrated that oleic acid can inhibit the adhesion of leukocytes to endothelial cells, a key process in inflammation. darwin-nutrition.fr

The anti-inflammatory effects of oleic acid are mediated through various signaling pathways. It can inhibit the activation of NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs) like JNK and ERK. frontiersin.orgnih.gov Furthermore, oleic acid has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.gov

A derivative of oleic acid, oleoylethanolamide (OEA), also possesses anti-inflammatory and antioxidant effects. nih.gov Additionally, other related compounds, such as 8-oxo-9-octadecenoic acid, have been found to have potent anti-inflammatory effects by suppressing the production of nitric oxide and inflammatory cytokines in macrophage cells. nih.govresearchgate.net

Suppression of Pro-inflammatory Cytokines

Research has consistently demonstrated that 9-Octadecenoic acid can suppress the production of several key pro-inflammatory cytokines. In various experimental models, particularly those using macrophage cell lines like RAW 264.7 and THP-1, treatment with oleic acid has been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) that are typically induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.govtjnpr.orgmdpi.com For instance, in LPS-stimulated RAW 264.7 cells, oleic acid has been observed to decrease the secretion of TNF-α and IL-6. nih.govmedchemexpress.com This suppressive effect is crucial as these cytokines are central to the initiation and amplification of inflammatory responses. nih.gov The reduction in these cytokines helps to mitigate excessive inflammation, which is implicated in a variety of chronic diseases. nih.gov A derivative, 8-oxo-9-octadecenoic acid (OOA), has also been shown to significantly inhibit the production of TNF-α and IL-6 in LPS-exposed macrophages. nih.govbioscientifica.com

Table 1: Effect of 9-Octadecenoic Acid on Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Cytokine | Effect of 9-Octadecenoic Acid | Reference |

|---|---|---|---|---|

| RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Reduction | nih.gov |

| THP-1 | LPS | TNF-α, IL-6, IL-1β | Reduction | tjnpr.orgcapes.gov.br |

| BV2 Microglia | LPS | TNF-α | Reduction | researchgate.net |

| RAW 264.7 | LPS | TNF-α, IL-6 | Reduction (by OOA derivative) | nih.govbioscientifica.com |

Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production

9-Octadecenoic acid exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators. researchgate.netmdpi.com This inhibition is achieved through the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). pnas.orgspandidos-publications.com Studies have shown that oleic acid significantly suppresses the expression of both iNOS and COX-2 at the mRNA and protein levels in LPS-stimulated macrophages. pnas.orgbenthamscience.com For example, a derivative, 8-oxo-9-octadecenoic acid, was found to downregulate the LPS-induced expression of iNOS and COX-2 proteins, leading to a dose-dependent reduction in NO production. medchemexpress.comnih.gov While some studies show a clear inhibitory effect on PGE2 production, others have reported that oleic acid can paradoxically increase PGE2 release, possibly by displacing arachidonic acid from membrane phospholipids (B1166683), thereby making it more available for COX-2. pnas.org

Table 2: Research Findings on the Inhibition of NO and PGE2 by 9-Octadecenoic Acid

| Cell Model | Key Findings | Molecular Targets | Reference |

|---|---|---|---|

| BV2 Murine Microglial Cells | Inhibited LPS-induced production of NO and PGE2. | Downregulated iNOS and COX-2 expression. | researchgate.net |

| RAW 264.7 Macrophages | A derivative (OOA) suppressed LPS-induced NO production. | Downregulated iNOS and COX-2 protein expression. | medchemexpress.comnih.gov |

| RAW 264.7 Macrophages | Significantly reduced LPS-induced expression of iNOS and COX-2 mRNA and protein. | iNOS, COX-2 | pnas.org |

| J774 Macrophages | Reduced iNOS protein expression. | iNOS | pnas.org |

Mechanistic Insights in Macrophage Activation

The anti-inflammatory actions of 9-Octadecenoic acid in macrophages are underpinned by its ability to modulate critical signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov Oleic acid has been shown to block the activation of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes, including those for cytokines, iNOS, and COX-2. nih.govresearchgate.net This is achieved by preventing the degradation of its inhibitor, IκB-α, and reducing the phosphorylation and nuclear translocation of NF-κB subunits like p65 and p50. nih.govbenthamscience.com

Furthermore, 9-Octadecenoic acid can interfere with Toll-like receptor (TLR) signaling, particularly TLR4, which is the receptor for LPS. researchgate.net By modulating TLR4 activity, oleic acid can dampen the initial inflammatory signal. researchgate.netbenthamscience.com The activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors with anti-inflammatory roles, is another mechanism by which oleic acid may exert its effects. benthamscience.com Additionally, oleic acid has been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are also involved in the inflammatory response. medchemexpress.comnih.gov

Cancer Biology and Anti-proliferative Effects

9-Octadecenoic acid exhibits a dual role in cancer biology, with research indicating both pro- and anti-tumorigenic activities depending on the cancer type and cellular context. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

Numerous studies have highlighted the ability of 9-Octadecenoic acid to induce programmed cell death (apoptosis) and halt the cell cycle in various cancer cell lines. In tongue squamous cell carcinoma (TSCC) cells, oleic acid was found to inhibit proliferation by inducing G0/G1 cell cycle arrest and apoptosis. researchgate.net This was accompanied by a decrease in the expression of CyclinD1 and the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax and cleaved caspase-3. benthamscience.comresearchgate.net Similar effects have been observed in endometrial cancer cells, where oleic acid caused G1 arrest and induced apoptosis. nih.govnih.gov The activation of caspases, which are key executioner enzymes in apoptosis, is a common finding. researchgate.net In silico studies suggest that 9-Octadecenoic acid can interact with and potentially inhibit caspase-3. texilajournal.com In colorectal cancer cells, fatty acids including 9-octadecenoic acid have been shown to trigger apoptosis by increasing the BAX/Bcl-2 ratio and activating caspases. tjnpr.org

Table 3: Effects of 9-Octadecenoic Acid on Apoptosis and Cell Cycle in Cancer Cells

| Cancer Type | Cell Line | Key Effects | Molecular Changes | Reference |

|---|---|---|---|---|

| Tongue Squamous Cell Carcinoma | CAL27, UM1 | G0/G1 cell cycle arrest, Apoptosis | ↓CyclinD1, ↓Bcl-2, ↑p53, ↑Cleaved caspase-3 | researchgate.net |

| Endometrial Cancer | KLE, Hec-1B | G1 cell cycle arrest, Apoptosis | - | nih.govnih.gov |

| Colorectal Cancer | WiDr | G0/G1 phase termination, Early apoptosis | ↑BAX, ↓Bcl-2, Caspase activation | tjnpr.org |

| Breast Cancer | MCF-7 | G0/G1 phase arrest | - | spandidos-publications.com |

| Human Ovarian Cancer | HRA | Apoptosis | ↑Caspase-3/7 activity | researchgate.net |

Modulation of Cancer Cell Proliferation and Migration

The influence of 9-Octadecenoic acid on cancer cell proliferation and migration is complex, with studies reporting conflicting outcomes. In some contexts, it inhibits these processes. For example, in endometrial cancer cells, oleic acid was shown to inhibit cell proliferation and suppress invasion. nih.govnih.gov Similarly, in low-metastatic breast (MCF-7) and gastric (SGC7901) carcinoma cells, oleic acid inhibits cancer cell growth. medchemexpress.com However, in other scenarios, particularly in highly metastatic cancer cells, oleic acid has been found to promote proliferation and migration. medchemexpress.combioscientifica.com In MDA-MB-231 breast cancer cells, oleic acid promotes migration and invasion. nih.govbioscientifica.comnih.gov This pro-metastatic effect can be mediated by an increase in the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix, facilitating cell invasion. nih.gov The signaling pathways involved in these processes include the activation of PKC, Src, and EGFR. nih.gov

Interactions with Tumor Suppressor Proteins, e.g., p53

9-Octadecenoic acid has been shown to interact with and modulate the function of key tumor suppressor proteins, most notably p53. In tongue squamous cell carcinoma cells, treatment with oleic acid led to an increased expression of p53, which contributed to the induction of apoptosis. researchgate.net Molecular docking studies have predicted that 9-octadecenoic acid can bind to p53, suggesting a direct interaction. researchgate.netresearchgate.net This interaction is thought to be functionally significant, as fatty acid signaling pathways have been linked to p53 target genes. mdpi.com In a study on colorectal cancer with both KRAS and p53 mutations, oleic acid was found to promote metastasis, highlighting that the genetic background of the cancer cell is a critical determinant of the fatty acid's effect. nih.govresearchgate.net In endometrial cancer models with p53 mutations, oleic acid still exhibited anti-tumor activity, suggesting its mechanisms can be independent of wild-type p53 function in certain contexts. nih.govnih.gov

Effects on Carcinogenesis and Cancer Prevention

The role of 9-octadecenoic acid in cancer is complex, with research indicating both potential protective and pro-carcinogenic effects depending on the isomer and the type of cancer. The cis isomer, oleic acid, has demonstrated a preventive potential in certain types of cancer. scielo.org.co Studies have shown it may help prevent human breast and early-stage colorectal carcinogenesis. scielo.org.co This protective effect is thought to be linked to its anti-inflammatory and antioxidant properties. atamankimya.com Furthermore, in silico studies suggest that 9-octadecenoic acid may contribute to cancer therapy by inhibiting caspase-3, an enzyme crucial for inducing programmed cell death (apoptosis). texilajournal.com In some lung cancer models, diets containing oleic acid were associated with reduced tumor incidence and suppressed cancer cell proliferation. nih.gov

Conversely, some research points to a pro-carcinogenic role for oleic acid in other contexts. nih.gov Diets based on oleic acid have been shown to promote tumor cell growth in cervical cancer and increase tumor burden in pancreatic cancer models in mice. nih.gov The trans isomer of 9-octadecenoic acid, this compound, is more consistently linked with negative outcomes. nih.gov Dietary administration of this compound has been found to promote colon carcinogenesis and stimulate metastasis in mouse models. nih.gov However, some analyses of plant extracts have listed (E)-9-Octadecenoic acid (this compound) as having potential anticancer and antitumor properties, indicating the need for further research to clarify these conflicting findings. arcjournals.org

Neurobiological Functions and Neuroprotection

9-Octadecenoic acid and its derivatives are integral to the structure and function of the central nervous system (CNS).

Excessive accumulation of certain saturated fatty acids, like palmitic acid, can be detrimental to brain cells, a phenomenon known as lipotoxicity, which is linked to neurodegenerative diseases such as Alzheimer's. mdpi.com Oleic acid is proposed as a potential therapeutic agent that may counteract these negative effects. mdpi.com In the context of Alzheimer's disease, a key pathological feature is the accumulation of amyloid-β (Aβ) protein. nih.gov While not 9-octadecenoic acid itself, a related isomer, cis-9, trans-11-octadecadienoic acid (a form of conjugated linoleic acid), has been found to significantly suppress the generation of neurotoxic Aβ in mouse neurons. nih.govbiorxiv.org This effect is achieved by altering the cellular location where the amyloid precursor protein (APP) is cleaved, thereby reducing Aβ production. nih.gov Furthermore, studies have associated oleoyl-containing lysophospholipids (derivatives of 9-octadecenoic acid) with less brain atrophy, suggesting a neuroprotective role. researchgate.net The dysregulation of apoptosis is also a factor in neurodegenerative diseases, and the ability of 9-octadecenoic acid to inhibit the apoptosis-related enzyme caspase-3 may contribute to its neuroprotective profile. texilajournal.com

Fatty acids are essential components of neuronal cell membranes, and 9-octadecenoic acid (oleic acid) is a primary constituent, crucial for maintaining membrane integrity and fluidity. mdpi.com Beyond this structural role, its amide derivative, cis-9,10-octadecenoamide (oleamide), has significant effects on neuronal signaling. nih.gov Oleamide (B13806) has been shown to limit neuronal excitability. nih.gov It achieves this by enhancing the currents of GABAᴀ receptors, which are the main inhibitory neurotransmitter receptors in the brain, and by depressing the frequency of spontaneous synaptic activity in neuronal networks. nih.gov Oleamide is structurally similar to the endogenous cannabinoid anandamide (B1667382) and can act as a full agonist at the CB1 cannabinoid receptor, indicating its interaction with multiple neurotransmitter systems. hmdb.ca These modulatory actions on ion channels and receptors are consistent with a sedative effect on the central nervous system. nih.gov

The primary molecule derived from 9-octadecenoic acid involved in sleep is its amide, oleamide. hmdb.caontosight.ai It was first identified after being isolated from the cerebrospinal fluid of sleep-deprived cats, where its concentration accumulates during sleep deprivation. hmdb.cascripps.edu When administered to animals, synthetic cis-9,10-octadecenoamide induces physiological sleep. scripps.edu This sleep-inducing effect is stereospecific; the trans isomer of oleamide is inactive, highlighting the importance of the cis double bond configuration for its biological activity. nih.gov The discovery of oleamide and its function suggests that fatty acid primary amides represent a distinct class of biological signaling molecules that play a role in regulating sleep. scripps.edu Research into its precise mechanism of action is ongoing, but it is believed to involve interactions with multiple neurotransmitter systems to produce its sleep-inducing effects. hmdb.ca

Antimicrobial Activities and Other Biological Efficacies

9-Octadecenoic acid and its derivatives have demonstrated notable antibacterial properties against a variety of pathogens. researchgate.netresearchgate.net Both the cis and trans isomers have been shown to inhibit bacterial growth. researchgate.net The ability of fatty acids to interfere with bacterial survival has been known for decades and is a key part of the defense mechanisms in some marine organisms. d-nb.info Research has shown that (9E)-9-Octadecenoic acid (this compound) can inhibit the in vitro growth of several bacterial strains, including Salmonella sp., Staphylococcus aureus, and Escherichia coli. researchgate.net Similarly, fatty acid extracts from neem oil, which include 9-octadecenoic acid, were effective against these same pathogens. d-nb.info The methyl ester of 9-Octadecenoic acid has also been identified as a potent antibacterial agent, showing significant activity against Staphylococcus aureus. nih.gov The proposed mechanism for this antibacterial action involves the disruption of the microbial cell membrane and interference with metabolic processes, ultimately inhibiting or killing the pathogen. researchgate.net

Interactive Table: Antibacterial Activity of 9-Octadecenoic Acid and Its Derivatives

| Compound | Target Bacteria | Observed Effect | Source |

| (9E)-9-Octadecenoic acid | Salmonella sp., Staphylococcus aureus, Escherichia coli | In vitro inhibition | researchgate.net |

| 9-Octadecenoic acid from Neem Oil | Staphylococcus aureus, Escherichia coli, Salmonella sp. | Inhibition | d-nb.info |

| 9-Octadecenoic acid (Z)-, methyl ester | Staphylococcus aureus | Greater activity than other tested compounds (MIC₅₀ > 250 µg/mL) | nih.gov |

| 9-Octadecenoic acid | General Gram-positive and Gram-negative bacteria | Antibacterial effect | researchgate.net |

Antifungal and Antiviral Activities

9-Octadecenoic acid, commonly known as oleic acid, has demonstrated notable antifungal and antiviral properties in various studies. Its mechanisms of action are multifaceted, primarily involving the disruption of fungal cell membranes and viral envelopes.

Antifungal Activities:

Research has highlighted that oleic acid can interfere with the integrity of fungal cell membranes, leading to the leakage of essential intracellular components and ultimately causing cell death. nih.gov A key target of its antifungal action is the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net By disrupting ergosterol synthesis, oleic acid compromises the structural integrity of the membrane. researchgate.net

Studies have shown that oleic acid can inhibit the filamentous growth of Candida species, a crucial step in the formation of biofilms which are associated with increased drug resistance. researchgate.netmdpi.com For instance, oleic acid derived from Murraya koenigii extracts was found to disrupt ergosterol biosynthesis in Candida albicans, leading to cell death. researchgate.net It has also been observed to reduce the production of extracellular polymeric substances (EPS), particularly polysaccharides and lipids, which are key components of the biofilm matrix. researchgate.net Specifically, in various Candida strains, oleic acid treatment resulted in a 35-41% decrease in polysaccharides and a 26-47% reduction in lipids within the EPS. researchgate.net

Furthermore, oleic acid has been shown to inhibit the activity of secreted aspartyl proteinases (SAPs) and lipases, which are important virulence factors for Candida species. researchgate.net The antifungal spectrum of oleic acid and its derivatives, such as hydroxy unsaturated fatty acids (HUFAs), has been shown to be effective against filamentous fungi like Aspergillus niger and Penicillium roqueforti. cabidigitallibrary.org However, yeasts such as Candida spp. and Saccharomyces spp. have demonstrated resistance to certain HUFAs. cabidigitallibrary.org The methyl ester of 9-octadecenoic acid has also been identified as having potential antifungal properties. gjesm.netjmaterenvironsci.com

Antiviral Activities:

The antiviral activity of 9-octadecenoic acid is primarily directed against enveloped viruses. google.combiorxiv.orgasm.org The mechanism involves the disruption of the viral envelope, which is a lipid-based structure essential for the virus's ability to infect host cells. google.comresearchgate.net At lower concentrations, oleic acid can cause leakage of the viral envelope, while at higher concentrations, it can lead to the complete disintegration of the viral particle. google.comasm.orgresearchgate.net

This action is attributed to the incorporation of the fatty acid into the lipid membrane of the virus, causing destabilization of the bilayer. google.com Studies have demonstrated the efficacy of oleic acid and other long-chain unsaturated fatty acids against a range of enveloped viruses, including vesicular stomatitis virus (VSV), herpes simplex virus (HSV), and visna virus. asm.org In contrast, non-enveloped viruses, such as poliovirus, are generally not affected by these fatty acids. google.comasm.org

Research has also explored the synergistic antiviral effects of octadecanoic acid, a related fatty acid, when combined with antiviral drugs like ribavirin (B1680618) against the measles virus. researchgate.net The methyl ester of octadecanoic acid has also been suggested as a potential antiviral drug candidate. researchgate.net

Table 1: Antifungal Activity of 9-Octadecenoic Acid and its Derivatives

| Fungal Species | Effect of 9-Octadecenoic Acid/Derivatives | Reference |

| Candida albicans | Inhibits filamentous growth and biofilm formation. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Candida spp. | Reduces extracellular polysaccharides and lipids in biofilm matrix. researchgate.net | researchgate.net |

| Aspergillus niger | Inhibited by hydroxy unsaturated fatty acids (HUFAs). cabidigitallibrary.org | cabidigitallibrary.org |

| Penicillium roqueforti | Inhibited by hydroxy unsaturated fatty acids (HUFAs). cabidigitallibrary.org | cabidigitallibrary.org |

Anti-diarrhoeal Properties

9-Octadecenoic acid has been investigated for its potential to alleviate diarrhea, primarily through its effects on gastrointestinal transit and its antimicrobial properties against diarrheal pathogens.

Modulation of Gastrointestinal Transit:

One of the key mechanisms behind the anti-diarrhoeal effect of oleic acid is its ability to slow down gastrointestinal transit. oley.orgresearchgate.netnih.gov This is achieved by activating nutrient-triggered inhibitory feedback mechanisms in the small intestine, often referred to as the "jejunal brake" and "ileal brake". oley.orgresearchgate.net When fatty acids like oleic acid are present in the small intestine, they trigger these braking mechanisms, which in turn slows the movement of food through the digestive tract. oley.org This increased transit time allows for more complete digestion and absorption of nutrients, water, and electrolytes, thereby reducing stool volume and frequency. oley.orgnih.gov

A study involving patients with chronic diarrhea demonstrated that administering oleic acid before a meal significantly increased gastrointestinal transit time. researchgate.netnih.gov In this study, transit time in patients increased from an average of 29.3 minutes to 83.3 minutes with a 3.2 ml dose of oleic acid. nih.gov This resulted in a decrease in the frequency of bowel movements from 6.9 to 5.4 times per 24 hours and a reduction in stool volume from 1829.0 ml to 1322.5 ml per 24 hours. nih.gov

Conversely, it is important to note that large amounts of unabsorbed fatty acids in the colon can draw water into the intestines and stimulate bowel movements, potentially causing diarrhea. droracle.ai

Antimicrobial Activity against Diarrheal Pathogens:

9-Octadecenoic acid has also been shown to possess antimicrobial activity against several bacteria that are common causes of diarrhea. A study on the leaves of Landolphia owariensis led to the isolation of cis-9-Octadecenoic acid, which exhibited significant activity against Salmonella Typhi, Shigella dysenteriae, and Escherichia coli. repec.orgjuniperpublishers.comjuniperpublishers.com The isolated compound showed zones of inhibition ranging from 8mm to 32mm against these pathogens. repec.orgjuniperpublishers.com Another study identified 9-Octadecenoic acid (Z)-, methyl ester from Bidens bipinnata and reported its antibacterial properties. nih.gov

Role in Castor Oil-Induced Diarrhea Models:

Castor oil is frequently used in experimental models to induce diarrhea. Its active metabolite, ricinoleic acid, causes irritation and inflammation of the intestinal mucosa, leading to increased motility and secretion. scholarsresearchlibrary.comispub.comfrontiersin.orggsconlinepress.com Interestingly, oleic acid is a component of castor oil, alongside the primary active component, ricinoleic acid. drugbank.comwikipedia.org While ricinoleic acid is the main driver of the laxative effect, the presence of oleic acid in this context is noteworthy. Studies investigating the anti-diarrhoeal effects of various substances often use the castor oil-induced diarrhea model as a benchmark. scholarsresearchlibrary.comispub.comfrontiersin.org

Table 2: Effect of 9-Octadecenoic Acid on Gastrointestinal Transit and Diarrhea

| Parameter | Control (0 ml Oleic Acid) | 1.6 ml Oleic Acid | 3.2 ml Oleic Acid | Reference |

| Gastrointestinal Transit Time (minutes) | 29.3 ± 2.8 | 57.2 ± 4.5 | 83.3 ± 5.2 | researchgate.netnih.gov |

| Bowel Movement Frequency (per 24 hours) | 6.9 ± 0.8 | - | 5.4 ± 0.9 | nih.gov |

| Stool Volume (ml per 24 hours) | 1829.0 ± 368.6 | - | 1322.5 ± 256.9 | nih.gov |

Advanced Analytical and Research Methodologies in 9 Octadecenoic Acid Studies

Comprehensive Lipidomics Profiling in Biological Matrices

Lipidomics, the large-scale study of lipids, provides a powerful framework for understanding the role of 9-octadecenoic acid and its metabolites in complex biological systems. By employing advanced mass spectrometry (MS)-based techniques, researchers can comprehensively profile a wide array of fatty acid metabolites in various biological matrices, including plasma, tissues, and feces.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of targeted lipidomics. jsbms.jpjsbms.jp This methodology allows for the sensitive and specific quantification of dozens of fatty acid metabolites simultaneously. For instance, a targeted lipidomics method was developed to analyze 45 different fatty acid metabolites, including derivatives of linoleic acid, which shares the C18 backbone with 9-octadecenoic acid. jsbms.jpresearchgate.net Such methods have been successfully applied to analyze gut microbiota-dependent production of fatty acid metabolites in mouse models, revealing how dietary conditions influence lipid profiles. jsbms.jp

Key metabolites of 9-octadecenoic acid (oleic acid) and the related linoleic acid that are often targeted in lipidomics studies include hydroxyoctadecadienoic acids (HODEs), oxo-octadecadienoic acids (oxoODEs), and dihydroxyoctadecenoic acids (DiHOMEs). mdpi.comnih.gov These oxidized linoleic acid metabolites (OXLAMs) are formed through enzymatic or non-enzymatic pathways and are implicated in various physiological and pathological processes. nih.gov High-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS), enable the identification and profiling of these target metabolites in biological samples like rat plasma with high accuracy and reproducibility. nih.gov

Lipidomics studies have been instrumental in distinguishing between different disease states. For example, in respiratory tract infections, specific oxylipins, including 9-HODE, 13-HODE, and 9,10-DiHOME, were found to be differentially expressed in viral versus bacterial community-acquired pneumonia, highlighting divergent lipid signaling pathways depending on the pathogen. mdpi.com

| Methodology | Biological Matrix | Target Analytes | Key Research Findings |

|---|---|---|---|

| LC-MS/MS-based Targeted Lipidomics | Mouse Feces, Plasma, Tissues | 45 fatty acid metabolites (including hydroxy, oxo, conjugated, and trans fatty acids) | Successfully applied to the comprehensive analysis of gut microbiota-dependent production of fatty acid metabolites under various dietary conditions. jsbms.jp |

| Q-TOFMS | Rat Plasma | 9-HODE, 13-HODE, 9-oxoODE, 13-oxoODE | Developed a method for simultaneous characterization and quantification of four key oxidized linoleic acid metabolites. nih.gov |